2-(Bicyclo[1.1.1]pentan-1-yl)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
“2-(Bicyclo[1.1.1]pentan-1-yl)-1,2,3,4-tetrahydroisoquinoline” is a compound that contains a bicyclo[1.1.1]pentane (BCP) unit . BCP is an organic compound and the simplest member of the bicyclic bridged compounds family . It is a hydrocarbon with the formula C5H8 . The molecular structure consists of three rings of four carbon atoms each . BCP is a highly strained molecule . The BCP motif has emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .
Molecular Structure Analysis
The molecular structure of BCP consists of three rings of four carbon atoms each . The BCP fragment adds three-dimensional character and saturation to compounds . Increasing the fraction of sp3-hybridised carbon atoms in a drug molecule has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success .Chemical Reactions Analysis
The chemical reactions involving BCP derivatives often involve the use of the BCP unit as a bioisostere in drug molecules . This can influence their permeability, aqueous solubility, and in vitro metabolic stability .Physical and Chemical Properties Analysis
BCP is a hydrocarbon with the formula C5H8 . It is a highly strained molecule . The appeal of the BCP fragment originates from its ability to add three-dimensional character and saturation to compounds .Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the research and application of BCP derivatives involve the development of novel synthetic approaches to substituted bicyclo[1.1.1]pentanes and their analogues . There is also a need for a practical method to rapidly access multigram quantities of diacid 1 . The use of BCP-containing building blocks for medicinal chemistry is also a promising direction .
Properties
IUPAC Name |
2-(1-bicyclo[1.1.1]pentanyl)-3,4-dihydro-1H-isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-2-4-13-10-15(6-5-12(13)3-1)14-7-11(8-14)9-14/h1-4,11H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSLCRPJJBOASQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C34CC(C3)C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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